molecular formula C17H16F3NO2 B5765794 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide

Katalognummer B5765794
Molekulargewicht: 323.31 g/mol
InChI-Schlüssel: RRBUEYDZHQWBHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials as a potential therapeutic agent for B-cell malignancies.

Wirkmechanismus

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK plays a critical role in B-cell development and activation by mediating downstream signaling events, including the activation of phospholipase Cγ2 (PLCγ2) and the release of intracellular calcium. Inhibition of BTK by this compound blocks these downstream signaling events, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in B-cell lines derived from CLL and MCL patients. In addition, this compound has been shown to inhibit the proliferation of primary CLL cells and reduce the expression of activation markers on CLL cells. This compound has also been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has several advantages as a research tool for studying B-cell malignancies. It is a selective inhibitor of BTK and does not affect other kinases in the BCR signaling pathway. This compound has also shown promising results in preclinical studies and is currently undergoing clinical trials as a potential therapeutic agent for B-cell malignancies.
However, there are also limitations to using this compound in lab experiments. This compound is a small molecule inhibitor and may have limited efficacy in penetrating into solid tumors. In addition, this compound may have off-target effects that could affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide. One potential application is the use of this compound in combination with other targeted therapies for B-cell malignancies. For example, this compound could be combined with venetoclax, a BCL-2 inhibitor, to enhance the efficacy of both drugs.
Another potential direction is the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This compound may have a role in the treatment of these malignancies, which are also dependent on BCR signaling for their survival.
Conclusion
In conclusion, this compound is a small molecule inhibitor that selectively targets the BTK signaling pathway and has shown promising results in preclinical studies of B-cell malignancies. This compound has several advantages as a research tool, including its selectivity and promising preclinical results. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its potential as a therapeutic agent for B-cell malignancies.

Synthesemethoden

The synthesis of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The synthesis starts with the reaction of 4-methoxybenzoyl chloride with 3-(trifluoromethyl)benzylamine to form the intermediate compound 2-(4-methoxyphenyl)-N-(3-(trifluoromethyl)benzyl)acetamide. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that this compound selectively inhibits BTK signaling and induces apoptosis in B-cell lines derived from CLL and MCL patients. In vivo studies have demonstrated that this compound suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-23-15-7-5-12(6-8-15)10-16(22)21-11-13-3-2-4-14(9-13)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBUEYDZHQWBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.